Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
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Overview
Description
Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound with the molecular formula C16H25Cl2N3O2 and a molecular weight of 362.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an azetidine ring, and a benzyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl piperidine-1-carboxylate with 3-aminoazetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
- Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
1179360-86-1 |
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Molecular Formula |
C16H25Cl2N3O2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H |
InChI Key |
WNHRXQHYDUUPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)N.Cl.Cl |
Origin of Product |
United States |
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